molecular formula C11H14ClNO2S B2691859 4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-21-4

4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2691859
CAS No.: 477864-21-4
M. Wt: 259.75
InChI Key: MIJGNYBCRBJSAP-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione is an organic compound that belongs to the class of thiazinanes It is characterized by the presence of a chlorobenzyl group attached to a thiazinane ring, which is further substituted with a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-chlorobenzyl chloride with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thiazinane derivatives.

Scientific Research Applications

4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of 4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione.

    4-Chlorobenzyl alcohol: Another related compound with different functional groups.

    4-Chlorobenzaldehyde: A compound with an aldehyde functionality instead of the thiazinane ring.

Uniqueness

This compound is unique due to its combination of a chlorobenzyl group and a thiazinane ring with a dione functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGNYBCRBJSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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